molecular formula C38H52Cl2N2O4 B1143086 C38H52Cl2N2O4 CAS No. 191355-47-2

C38H52Cl2N2O4

Cat. No.: B1143086
CAS No.: 191355-47-2
M. Wt: 671.74
InChI Key:
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Description

It is a short-acting muscle relaxant, twice as active as d-tubocurarine. Plus, it possesses M2- and N- cholinolytic properties and presents antihistaminic activity. Tropane alkaloid , derivative of beta-Belladonnine from the plant Atropa belladonna, Solanaceae.
β-Belladonnine selectively blocks heart M-receptors (ED50: 13 μg/kg): a blockage of smooth muscles and secretory organs M-cholinoreceptors requires a 10 to 20 times higher concentration. β-Belladonnine also blocks skeletal muscles N-cholinoreceptors (ED50: 50-60 mg/kg).
It is a short-acting muscle relaxant, twice as active as d-tubocurarine. Plus, it possesses M2- and N- cholinolytic properties and presents antihistaminic activity. Tropane alkaloid, derivative of beta-Belladonnine from the plant Atropa belladonna, Solanaceae.

Properties

IUPAC Name

bis[(1R,5S)-8-ethyl-8-methyl-8-azoniabicyclo[3.2.1]octan-3-yl] (1R,4R)-4-phenyl-2,3-dihydro-1H-naphthalene-1,4-dicarboxylate;dichloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H52N2O4.2ClH/c1-5-39(3)27-16-17-28(39)23-31(22-27)43-36(41)34-20-21-38(26-12-8-7-9-13-26,35-15-11-10-14-33(34)35)37(42)44-32-24-29-18-19-30(25-32)40(29,4)6-2;;/h7-15,27-32,34H,5-6,16-25H2,1-4H3;2*1H/q+2;;/p-2/t27-,28+,29-,30+,31?,32?,34-,38-,39?,40?;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPWIBMJBDHQVMC-YJCPTFRPSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[N+]1(C2CCC1CC(C2)OC(=O)C3CCC(C4=CC=CC=C34)(C5=CC=CC=C5)C(=O)OC6CC7CCC(C6)[N+]7(C)CC)C.[Cl-].[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[N+]1([C@@H]2CC[C@H]1CC(C2)OC(=O)[C@@H]3CC[C@](C4=CC=CC=C34)(C5=CC=CC=C5)C(=O)OC6C[C@H]7CC[C@@H](C6)[N+]7(C)CC)C.[Cl-].[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H52Cl2N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201349025
Record name beta-belladonnine dichloroethylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201349025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

671.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

191355-47-2
Record name beta-belladonnine dichloroethylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201349025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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